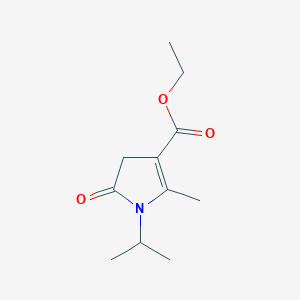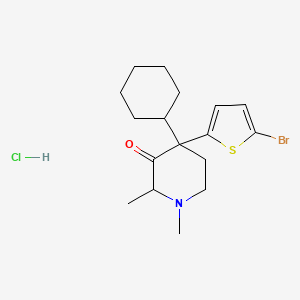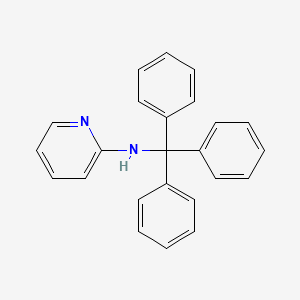![molecular formula C12H9N3 B14005947 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14005947.png)
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a fused bicyclic structure, combining an imidazo[1,2-a]pyridine core with a pyridine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and cyclization processes. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable multicomponent reactions that allow for high yields and efficient synthesis. These methods are designed to minimize the use of specific reagents that are difficult to source, thereby enhancing the practical value of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions often occur at the pyridine ring, with common reagents including halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogens, nucleophiles, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield halogenated or alkylated products .
Aplicaciones Científicas De Investigación
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-(Pyridin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often associated with tumorigenesis and cancer progression . By inhibiting PI3K, these compounds can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
6-(Pyridin-3-yl)imidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents that confer unique biological activities.
Imidazo[1,5-a]pyridine derivatives: These compounds have a different fusion pattern but exhibit similar applications in medicinal chemistry.
Pyridin-2-ylimidazo[1,2-a]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C12H9N3 |
|---|---|
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
6-pyridin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9N3/c1-2-10(8-13-5-1)11-3-4-12-14-6-7-15(12)9-11/h1-9H |
Clave InChI |
OIVXYLRFBFGUGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=CN3C=CN=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (3S)-3-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-ylcarbamoyl)pyrrolidine-1-carboxylate](/img/structure/B14005867.png)













